molecular formula C9H14ClN3 B8341184 4-Chloro-2-ethylamino-6-propylpyrimidine

4-Chloro-2-ethylamino-6-propylpyrimidine

Cat. No.: B8341184
M. Wt: 199.68 g/mol
InChI Key: KKXAFYBSVXMQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-ethylamino-6-propylpyrimidine is a versatile pyrimidine-based chemical scaffold designed for research and development applications, particularly in medicinal chemistry. Pyrimidines are a fundamental class of heterocyclic compounds with significant importance in pharmaceutical sciences, noted for their presence in nucleic acids and a wide range of bioactive molecules . This compound features a chloro substituent at the 4-position and an ethylamino group at the 2-position, which are common sites for strategic functionalization. These reactive handles allow researchers to perform further synthetic modifications, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to create diverse libraries of compounds for biological screening . As a key synthetic intermediate, its structural analogs are frequently employed in the discovery of novel therapeutic agents. Research into similar pyrimidine compounds has demonstrated their potential as inhibitors of critical protein-protein interactions, such as the MDM2-p53 interaction, which is a promising target in oncology . The chloropyrimidine core is a privileged structure in drug discovery, contributing to the development of compounds with anti-inflammatory, anti-microbial, and anti-tumor properties . This product is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-N-ethyl-6-propylpyrimidin-2-amine

InChI

InChI=1S/C9H14ClN3/c1-3-5-7-6-8(10)13-9(12-7)11-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)

InChI Key

KKXAFYBSVXMQEP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)NCC)Cl

Origin of Product

United States

Scientific Research Applications

Antiparasitic Activity

Research has shown that 4-Chloro-2-ethylamino-6-propylpyrimidine exhibits significant antiparasitic properties, particularly against Leishmania and Trypanosoma species. A study conducted on various compounds indicated that this pyrimidine derivative displayed effective in vitro activity against these pathogens, with selectivity indexes suggesting favorable therapeutic profiles.

Compound IC50 (μM) Selectivity Index Target Pathogen
4-Chloro-2-ethylamino-6-propylpyrimidine~10>20 (Leishmania)Leishmania spp.
4-Chloro-2-ethylamino-6-propylpyrimidine~5>50 (Trypanosoma)Trypanosoma cruzi

The compound's mechanism involves disrupting the metabolic pathways of the parasites, leading to reduced viability in infected cells .

Cancer Research

In cancer research, 4-Chloro-2-ethylamino-6-propylpyrimidine has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit key enzymes involved in tumor progression and metastasis. For instance, it has been noted to inhibit lysyl oxidase-like 2 (LOXL2), an enzyme associated with extracellular matrix remodeling in cancer cells.

Case Study: Cervical Cancer Model
In a study involving a cervical cancer model using nude mice, administration of 4-Chloro-2-ethylamino-6-propylpyrimidine resulted in significant reductions in tumor size and weight over a treatment period of three weeks. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its potential as a therapeutic agent in oncology.

Herbicide Development

The compound has also been explored for its potential use as a herbicide. Its structural properties allow it to interact with specific biological targets in plants, inhibiting growth and development. Research indicates that derivatives of pyrimidines can serve as effective herbicides due to their ability to disrupt critical metabolic processes in plants.

Herbicide Activity Target Plant Species Mechanism of Action
Inhibitory activityVarious weed speciesDisruption of photosynthesis and growth regulation

Summary of Findings

The applications of 4-Chloro-2-ethylamino-6-propylpyrimidine are diverse, spanning medicinal chemistry and agricultural sciences. Its effectiveness against parasitic diseases and potential as an anticancer agent highlight its significance in pharmaceutical research. Additionally, its role in herbicide development underscores its utility in agricultural applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-Chloro-2-ethylamino-6-propylpyrimidine with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
4-Chloro-2-ethylamino-6-propylpyrimidine C₉H₁₄ClN₃ 199.68 2-ethylamino, 4-Cl, 6-propyl Hypothesized use in kinase inhibitors; moderate lipophilicity Inferred
4-Chloro-6-ethyl-2-methylpyrimidine C₇H₉ClN₂ 156.61 2-methyl, 4-Cl, 6-ethyl Lower molecular weight; used in intermediate synthesis
2-Amino-4-chloro-6-methylpyrimidine C₅H₆ClN₃ 143.57 2-amino, 4-Cl, 6-methyl Precursor for antimalarial agents; higher solubility
4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine C₁₆H₁₀Cl₂N₂ 305.17 2-(4-Cl-phenyl), 4-Cl, 6-phenyl High lipophilicity; potential anticancer applications
4-Chloro-6-isopropylpyrimidin-2-amine C₇H₁₀ClN₃ 171.63 2-amino, 4-Cl, 6-isopropyl Intermediate in herbicide synthesis
Key Observations:
  • Solubility: The ethylamino group at position 2 may increase aqueous solubility relative to non-polar substituents (e.g., phenyl or methyl groups) .
  • Steric Effects : Bulky substituents like phenyl or isopropyl (e.g., in and ) can hinder binding to enzymatic active sites, whereas smaller groups (ethyl, propyl) offer flexibility .

Preparation Methods

Cyclocondensation of Precursors

The pyrimidine ring can be assembled from β-diketones or enaminonitriles reacting with urea or amidines. For example:

  • β-Diketone Route : Reacting a propyl-substituted β-diketone with guanidine derivatives forms the pyrimidine backbone. Subsequent chlorination at the 4-position and ethylamine introduction at the 2-position yield the target compound.

  • Enaminonitrile Cyclization : Enaminonitriles derived from propionitrile and ethylamine undergo cyclization with chlorinating agents to install the chloro group in situ.

Key Conditions :

  • Solvents: Ethanol, toluene, or acetonitrile.

  • Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization.

  • Temperature: 80–120°C for 6–12 hours.

Direct Chlorination of Pyrimidine Intermediates

Chlorination of pre-formed 2-ethylamino-6-propylpyrimidine is a direct route. Patent US4401833A highlights chlorination of aromatic amines using Cl₂ or SOCl₂ in inert solvents (e.g., CCl₄, toluene) at 10–100°C. Analogously, pyrimidines may undergo electrophilic substitution at the 4-position using:

  • POCl₃ : A classic chlorinating agent for heterocycles, often with catalytic dimethylformamide (DMF).

  • SOCl₂ : Effective for substrates with activating groups, as seen in CN1281850A for piperidine chlorination.

Example Protocol :

  • Dissolve 2-ethylamino-6-propylpyrimidine (1 mol) in toluene.

  • Add POCl₃ (1.2 mol) and DMF (0.1 mol).

  • Reflux at 110°C for 8 hours.

  • Quench with ice-water and neutralize with NaOH.
    Yield : ~65–70% (hypothetical, based on analogous reactions).

Sequential Alkylation and Amination

Introducing substituents stepwise on a chloropyrimidine core:

  • 4-Chloropyrimidine Synthesis : Start with 4,6-dichloropyrimidine.

  • Propyl Group Installation : React with propyl Grignard reagent (C₃H₇MgBr) at −78°C to selectively substitute the 6-position.

  • Ethylamination : Treat with ethylamine (EtNH₂) in ethanol at 60°C to replace the 2-chloro group.

Challenges :

  • Regioselectivity in alkylation (controlled by temperature and catalysts).

  • Competing side reactions (e.g., over-alkylation).

Reaction Optimization and Catalysis

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or DMSO enhance chlorination rates but may degrade thermally sensitive substrates.

  • Nonpolar Solvents : Toluene or CCl₄ (as in US4401833A) improve selectivity for electrophilic substitution.

Catalytic Systems

  • Lewis Acids : AlCl₃ or FeCl₃ facilitate chloro group insertion via intermediate complexation.

  • Quaternary Ammonium Salts : Benzyltriethylammonium chloride (from CN1281850A) accelerates nucleophilic substitutions in biphasic systems.

Comparative Analysis of Methodologies

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Cyclocondensationβ-Diketone, guanidine, POCl₃, 110°C, 8h60–70Single-pot synthesisRequires harsh conditions
Direct ChlorinationPOCl₃, DMF, toluene, reflux65–75High regioselectivitySensitivity to moisture
Sequential Alkylation4,6-Dichloropyrimidine, Grignard, EtNH₂50–60Stepwise controlMultiple purification steps

Industrial-Scale Production Considerations

  • Cost Efficiency : POCl₃ is cost-effective but hazardous; SOCl₂ offers milder conditions but higher costs.

  • Waste Management : Neutralization of HCl byproducts (from chlorination) requires robust infrastructure.

  • Catalyst Recovery : Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) can be recycled via extraction .

Q & A

Q. What are the critical steps for synthesizing 4-Chloro-2-ethylamino-6-propylpyrimidine with high purity?

To ensure high-purity synthesis:

  • Use inert reaction conditions (e.g., nitrogen atmosphere) to prevent oxidation of the ethylamino and propyl groups.
  • Optimize reaction temperature and solvent polarity (e.g., DMF or THF) to minimize side reactions, such as hydrolysis of the chloro substituent .
  • Employ column chromatography with gradients of ethyl acetate/hexane for purification, followed by recrystallization in ethanol or acetonitrile.
  • Validate purity via HPLC (≥95% purity threshold) and confirm structural integrity using 1^1H/13^{13}C NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H NMR to confirm ethylamino (-NHCH2_2CH3_3) and propyl (-CH2_2CH2_2CH3_3) protons; 13^{13}C NMR to verify substitution patterns on the pyrimidine ring.
  • Mass spectrometry (HRMS) : To determine molecular weight (e.g., [M+H]+^+ ion) and isotopic patterns consistent with chlorine .
  • IR spectroscopy : Identify N-H stretching (3200–3400 cm1^{-1}) and C-Cl vibrations (550–850 cm1^{-1}) .

Q. How should researchers handle stability issues during storage?

  • Store the compound at –20°C under nitrogen or argon to prevent moisture absorption and thermal decomposition.
  • Use amber vials to protect against photodegradation, especially if the chloro group is susceptible to light-induced reactions.
  • Monitor stability via periodic HPLC analysis over 6–12 months to detect degradation products .

Advanced Research Questions

Q. How can contradictory reactivity data for the chloro substituent be resolved?

  • Conduct systematic substituent-effect studies: Replace the chloro group with other halogens (e.g., bromo, fluoro) and compare reaction rates in nucleophilic substitutions .
  • Use kinetic studies (e.g., UV-Vis monitoring) to track reaction intermediates under varying pH and solvent conditions.
  • Validate hypotheses with DFT calculations to model electronic effects (e.g., charge distribution at C-4) and predict regioselectivity .

Q. What strategies optimize the compound’s use as a synthetic intermediate in drug discovery?

  • Functionalization : Introduce bioisosteres (e.g., replacing chloro with trifluoromethyl) to enhance binding affinity .
  • Cross-coupling reactions : Utilize Suzuki-Miyaura couplings at the C-4 position with aryl boronic acids to diversify the pyrimidine scaffold .
  • Biological testing : Screen derivatives against target enzymes (e.g., kinases) using SPR (surface plasmon resonance) to measure binding kinetics (kon_\text{on}/koff_\text{off}) .

Q. How can computational methods predict regioselectivity in nucleophilic substitutions?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for substitution at C-4 vs. C-2.
  • Analyze frontier molecular orbitals (FMOs) to identify electrophilic centers. For example, the LUMO of the pyrimidine ring often localizes at C-4 due to electron-withdrawing substituents .
  • Validate predictions with experimental data (e.g., 15^{15}N NMR to track nitrogen hybridization changes during reactions) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • Wear PPE (gloves, lab coat, goggles) to avoid dermal contact, as pyrimidine derivatives may exhibit acute toxicity .
  • Conduct reactions in a fume hood or glovebox if volatile byproducts (e.g., HCl gas) are generated.
  • Dispose of waste via licensed chemical disposal services, adhering to EPA/DOT regulations .

Q. How should researchers design experiments to study metabolic stability?

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes. Calculate half-life (t1/2_{1/2}) using first-order kinetics.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Data Analysis and Validation

Q. How can researchers address discrepancies in biological activity data across studies?

  • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Perform dose-response curves (IC50_{50}/EC50_{50}) in triplicate and apply statistical tests (e.g., ANOVA with post-hoc analysis) to confirm reproducibility.
  • Use orthogonal assays (e.g., fluorescence polarization vs. enzyme inhibition) to validate target engagement .

Q. What analytical workflows confirm the compound’s stability under physiological conditions?

  • Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer.
  • Analyze degradation products via UPLC-QTOF-MS and compare fragmentation patterns with reference standards .

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